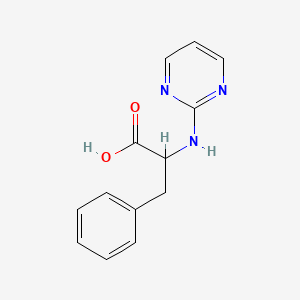

N-pyrimidin-2-ylphenylalanine

Übersicht

Beschreibung

N-pyrimidin-2-ylphenylalanine (N-Phe) is a modified amino acid that has been used in scientific research and pharmaceutical applications for several decades. It is a derivative of the natural amino acid phenylalanine, and has been used as a building block for peptide synthesis, as well as a substrate for enzymatic reactions. N-Phe is also known for its ability to modulate protein function and its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

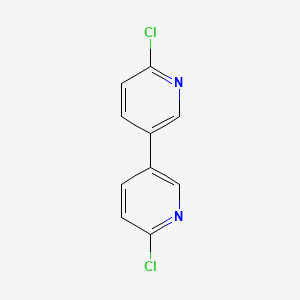

The pyrimidine moiety, which is present in N-pyrimidin-2-ylphenylalanine, has been employed in the design of structures in medicinal chemistry due to its wide range of pharmacological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Synthesis of N-(Pyridin-2-yl)imidates

N-(Pyridin-2-yl)imidates, which can be synthesized from N-pyrimidin-2-ylphenylalanine, have been reported to have several applications in structure functionalization, such as the synthesis of esters, amides, and amidines . They also play a crucial role in the synthesis of heterocyclic molecules .

Anti-Cancer Activity

Pyrimidine derivatives, including N-pyrimidin-2-ylphenylalanine, have been reported to exhibit diverse types of biological and pharmaceutical activities . For example, certain pyrimidine derivatives have shown excellent anti-cancer activity against a 60 cancer cell line panel at sub-nanomolar concentration .

Synthesis of Heterocyclic Compounds

The pyrimidine moiety in N-pyrimidin-2-ylphenylalanine has been considered as a privileged structure in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . They are known to be used in the synthesis of various heterocyclic compounds .

Anti-Microbial Activity

Pyrimidine derivatives are known to exhibit anti-microbial activities . This suggests that N-pyrimidin-2-ylphenylalanine could potentially be used in the development of new anti-microbial agents.

Anti-Viral Activity

Similar to their anti-microbial properties, pyrimidine derivatives are also known to exhibit anti-viral activities . This indicates that N-pyrimidin-2-ylphenylalanine could potentially be used in the development of new anti-viral agents.

Wirkmechanismus

Target of Action

N-pyrimidin-2-ylphenylalanine is a derivative of phenylalanine that possesses a pyrimidine moiety at the ortho-position of its aromatic ring. Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

. This suggests that N-pyrimidin-2-ylphenylalanine may interact with these targets, leading to changes in their expression and activity.

Biochemical Pathways

These include antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant pathways .

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolised, and excreted by the body . The ADME properties are affected by physicochemical properties of the drug, and other properties such as human behavior (e.g. food and drug intake) and genetics .

Result of Action

. This suggests that N-pyrimidin-2-ylphenylalanine may have similar effects, potentially leading to a reduction in inflammation.

Eigenschaften

IUPAC Name |

3-phenyl-2-(pyrimidin-2-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-12(18)11(9-10-5-2-1-3-6-10)16-13-14-7-4-8-15-13/h1-8,11H,9H2,(H,17,18)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJZYRZYVLZTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-pyrimidin-2-ylphenylalanine | |

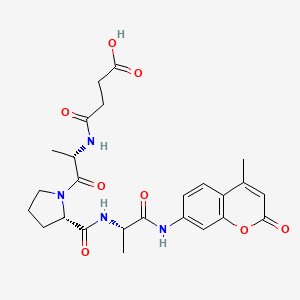

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

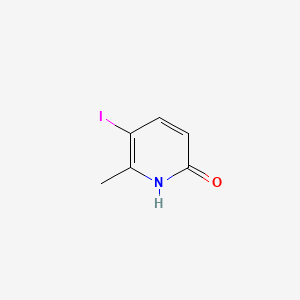

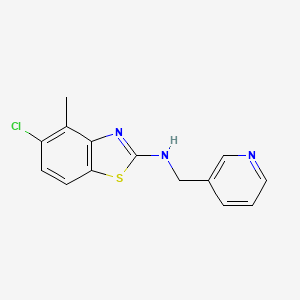

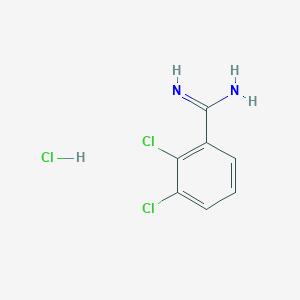

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1390843.png)